Utibaprilat
描述
优替巴普利拉是一种具有降压活性的噻二唑啉类血管紧张素转换酶 (ACE) 抑制剂。它与 ACE 竞争性结合并抑制 ACE,从而阻断血管紧张素 I 转化为血管紧张素 II。 这阻止了血管紧张素 II 的强效血管收缩作用,并导致血管扩张 .
准备方法
优替巴普利拉的合成涉及多个步骤,包括噻二唑啉环的形成和 ACE 抑制部分的加入。具体的合成路线和反应条件通常是专有的,并且在不同的制造商之间可能有所不同。 工业生产方法通常涉及优化这些合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响 .
化学反应分析
科学研究应用
优替巴普利拉在科学研究中有着广泛的应用,包括:
化学: 用作模型化合物来研究 ACE 抑制和相关的生化途径。
生物学: 研究其对细胞过程和信号通路的影響。
医药: 探索其在治疗高血压和相关心血管疾病方面的潜在治疗用途。
作用机制
优替巴普利拉通过与血管紧张素转换酶 (ACE) 竞争性结合并抑制 ACE 来发挥作用。这种抑制阻断了血管紧张素 I 转化为血管紧张素 II,后者是一种强效的血管收缩剂。通过阻止血管紧张素 II 的形成,优替巴普利拉促进血管扩张并降低血压。 所涉及的分子靶点和途径包括肾素-血管紧张素-醛固酮系统 (RAAS) 和相关的信号级联反应 .
与相似化合物的比较
优替巴普利拉在 ACE 抑制剂中独树一帜,因为它具有独特的化学结构和结合亲和力。类似的化合物包括:
卡托普利: 另一种具有不同化学结构的 ACE 抑制剂。
依那普利拉: 一种具有不同药代动力学特征的类似 ACE 抑制剂。
赖诺普利: 一种作用时间更长的 ACE 抑制剂。优替巴普利拉的独特之处在于其特殊的噻二唑啉环及其特殊的结合特性,这可能带来独特的治疗优势
相似化合物的比较
Utibaprilat is unique among ACE inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Captopril: Another ACE inhibitor with a different chemical structure.
Enalaprilat: A similar ACE inhibitor with a different pharmacokinetic profile.
Lisinopril: An ACE inhibitor with a longer duration of action. This compound’s uniqueness lies in its specific thiadiazoline ring and its particular binding characteristics, which may offer distinct therapeutic advantages
属性
IUPAC Name |
(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZQGVRPRWXQK-NOLJZWGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149015 | |
Record name | Utibaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109683-79-6 | |
Record name | Utibaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Utibaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UTIBAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。